molecular formula C12H11N3 B13067483 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline

3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B13067483
M. Wt: 197.24 g/mol
InChI Key: HQXMLLCKWLYBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C₁₂H₁₁N₃ It is characterized by the presence of an ethynyl group attached to an aniline ring, which is further substituted with an imidazole moiety

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylaniline: Lacks the imidazole moiety, making it less versatile in biological applications.

    N-(1H-imidazol-2-ylmethyl)aniline:

Uniqueness

3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline stands out due to the presence of both the ethynyl and imidazole groups, which confer unique chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C12H11N3/c1-2-10-4-3-5-11(8-10)15-9-12-13-6-7-14-12/h1,3-8,15H,9H2,(H,13,14)

InChI Key

HQXMLLCKWLYBMU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.